molecular formula C19H21N3O3 B011243 Leucinamide-beta-carboline-3-carboxylate methyl ester CAS No. 110672-77-0

Leucinamide-beta-carboline-3-carboxylate methyl ester

Cat. No. B011243
M. Wt: 339.4 g/mol
InChI Key: CTOFLACLODXZBA-INIZCTEOSA-N
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Description

Leucinamide-beta-carboline-3-carboxylate methyl ester, also known as Leu-b-CCME, is a chemical compound with the CAS Registry Number 110672-77-0 . It is a complex molecule that contains a total of 48 bonds, including 27 non-Hydrogen bonds, 17 multiple bonds, 6 rotatable bonds, 2 double bonds, and 15 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, 1 aromatic secondary amide, 1 Pyrrole, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of Leucinamide-beta-carboline-3-carboxylate methyl ester is quite complex. It contains multiple types of bonds and functional groups, including aromatic bonds, double bonds, and a variety of ring structures . This complexity likely contributes to its unique properties and potential applications.


Physical And Chemical Properties Analysis

Leucinamide-beta-carboline-3-carboxylate methyl ester has a molecular formula of C19H21N3O3 and a molecular weight of 339.39 . Further details about its physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available in the current search results.

Scientific Research Applications

  • Beta-CMC (a related compound) selectively antagonizes the sedative effects of benzodiazepines but not their anxiolytic or anticonvulsant effects, indicating potential for drug discovery (Prado de Carvalho et al., 1986).

  • Beta-carboline esters demonstrate different pharmacological effects. Methyl and ethyl esters are potent proconvulsants, while propyl ester is not, likely due to varying agonistic and antagonistic actions at their recognition sites (Oakley & Jones, 1982).

  • Beta-carboline can induce seizures in baboons, possibly by binding to a specific subclass of benzodiazepine receptors (Cepeda et al., 1981).

  • 1-Substituted beta-carboline-3-carboxylates with electron-withdrawing substituents show high affinities for the brain benzodiazepine recognition site, suggesting their potential as brain benzodiazepine antagonists (Bracher, Hildebrand & Häberlein, 2004).

  • Methylamide-beta-carboline-3-carboxylate and glycinamide-beta-carboline-3-carboxylate methyl ester both increase hippocampal neuron activity (Glushankov & Pliashkevich, 1988).

  • Beta-carboline esters like beta-CCM and beta-CCE can antagonize the antinociceptive and satiety effects of cholecystokinin in the central nervous system, potentially affecting pain and appetite (Itonaga, Uruno & Kubota, 1988).

properties

IUPAC Name

methyl (2S)-4-methyl-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-11(2)8-16(19(24)25-3)22-18(23)15-9-13-12-6-4-5-7-14(12)21-17(13)10-20-15/h4-7,9-11,16,21H,8H2,1-3H3,(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOFLACLODXZBA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149353
Record name Leucinamide-beta-carboline-3-carboxylate methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucinamide-beta-carboline-3-carboxylate methyl ester

CAS RN

110672-77-0
Record name Leucinamide-beta-carboline-3-carboxylate methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110672770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucinamide-beta-carboline-3-carboxylate methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PG Glushankov, P IuG - Biulleten'Eksperimental'noi Biologii i …, 1988 - europepmc.org
… The action of methylamide-beta-carboline-3-carboxylate (1), glycinamide-beta-carboline-3-carboxylate methyl ester (2), leucinamide-beta-carboline-3-carboxylate methyl ester (3) on …
Number of citations: 5 europepmc.org

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